Ibuprofen sodium is derived from ibuprofen, which was first synthesized in the 1960s. It is classified under the category of NSAIDs, specifically as a propionic acid derivative. The compound is commonly used in both over-the-counter and prescription medications for the treatment of pain, fever, and inflammation.
The synthesis of ibuprofen sodium typically involves converting ibuprofen into its sodium salt through various chemical processes. Key methods include:
These methods emphasize efficiency and cost-effectiveness while minimizing byproducts during synthesis.
Ibuprofen sodium can participate in various chemical reactions typical of carboxylic acids and their salts. Key reactions include:
These reactions are essential for understanding the stability and reactivity of ibuprofen sodium in pharmaceutical formulations.
Ibuprofen exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the conversion of arachidonic acid into prostaglandins—compounds that mediate inflammation, pain, and fever.
Data indicates that peak plasma concentrations are achieved faster with ibuprofen sodium due to its better solubility profile .
These properties make ibuprofen sodium particularly suitable for use in liquid formulations where rapid action is desired.
Ibuprofen sodium is utilized in various scientific applications:
Ibuprofen’s origin traces to the 1960s when pharmacologist Stewart Adams and chemist John Nicholson at Boots Pure Drug Company (UK) screened over 600 compounds to develop a safer rheumatoid arthritis drug than aspirin. Their breakthrough came with the synthesis of 2-(4-isobutylphenyl)propionic acid (ibuprofen), patented in 1961 and launched as the prescription drug Brufen in 1969 [1] [3]. Early ibuprofen formulations faced bioavailability challenges due to poor water solubility (0.021 mg/mL) inherent to the carboxylic acid group, limiting dissolution in gastric fluid [3] [7].
The sodium salt form (ibuprofen sodium) emerged as a solution. By forming an ionic bond between ibuprofen’s carboxylic acid and sodium, solubility increased >100-fold (>100 mg/mL). This transformation leveraged acid-base chemistry principles:$$ \ce{C13H18O2 + NaHCO3 -> C13H17O2Na + CO2 ^ + H2O} $$Density Functional Theory (DFT) studies confirm the reaction’s exothermic nature (ΔH = -42.3 kcal/mol) and activation energy barrier of 15.8 kcal/mol [7]. The resulting crystalline salt altered key physicochemical properties:
Table 1: Physicochemical Comparison of Ibuprofen Formulations
Property | Ibuprofen Free Acid | Ibuprofen Sodium | Improvement Factor |
---|---|---|---|
Water Solubility (25°C) | 0.021 mg/mL | >100 mg/mL | >4,760x |
Tmax (fasted) | 45–90 min | 15–25 min | 3–4x faster |
Plasma Cmax (400mg dose) | ~22 µg/mL | ~32 µg/mL | 45% higher |
Crystalline Structure | Monoclinic | Cubic | Enhanced dissolution |
Commercialization accelerated post-1983 when OTC approval in the UK enabled mass-market products like Nurofen. By 1985, over 100 million patients across 120 countries had used ibuprofen formulations, with sodium salts gaining prominence for rapid analgesia [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1